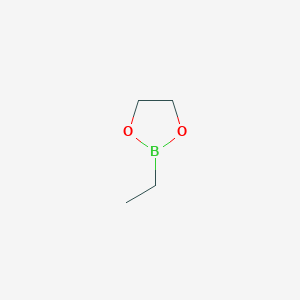
2-Ethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Chiral Reagents in Asymmetric Reduction
One of the most notable applications of 2-ethyl-1,3,2-dioxaborolane is in the asymmetric reduction of prochiral ketones. The compound serves as a chiral auxiliary that facilitates the formation of enantiomerically enriched alcohols. For instance, studies have demonstrated that using a chiral dioxaborolane derived from natural terpenes can yield high enantioselectivities (up to 96% ee) in the reduction of prochiral ketones with excellent chemical yields (85-97%) .
Case Study: Reduction of Prochiral Ketones
A significant study involved the use of 2-methoxy-1,3,2-dioxaborolane in the borane-mediated asymmetric reduction of various prochiral ketones. The results indicated that the dioxaborolane effectively mediated the reaction at room temperature, producing optically active alcohols with high enantioselectivity. The following table summarizes the results:
| Entry | Ketone Structure | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | C6H5C O CH3 | C6H5C OH CH3 | 93 | 64 |
| 2 | C6H5C O CH2CH3 | C6H5C OH CH2CH3 | 94 | 64 |
| 3 | C6H5C O CH CH 3 2 | C6H5C OH CH CH 3 2 | 87 | 63 |
This table illustrates the effectiveness of this compound in facilitating high yields and enantioselectivities during asymmetric reductions .
Catalytic Applications
Catalyst for Enantioselective Reactions
In addition to its role as a chiral auxiliary, this compound has been employed as a catalyst in various enantioselective reactions. Its ability to stabilize transition states allows for enhanced selectivity in reactions such as aldol condensations and reductions of oxime ethers .
Synthesis and Stability
Preparation Techniques
The synthesis of this compound typically involves the reaction of boron reagents with diols or other organic compounds under controlled conditions. The stability of this compound is crucial for its application in synthetic chemistry; it can form stable complexes with substrates while maintaining reactivity .
Eigenschaften
CAS-Nummer |
10173-38-3 |
|---|---|
Molekularformel |
C4H9BO2 |
Molekulargewicht |
99.93 g/mol |
IUPAC-Name |
2-ethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H9BO2/c1-2-5-6-3-4-7-5/h2-4H2,1H3 |
InChI-Schlüssel |
FUYGCKPWPICJEY-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)CC |
Kanonische SMILES |
B1(OCCO1)CC |
Key on ui other cas no. |
10173-38-3 |
Synonyme |
2-Ethyl-1,3,2-dioxaborolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















